(4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine, also known by its IUPAC name, is a chemical compound with the molecular formula C₁₄H₂₂N₂O. It features a methoxy group attached to a piperidine moiety, which is further linked to a phenyl group. This compound is of interest in both organic chemistry and medicinal research due to its potential biological activities.
This compound can be synthesized through various chemical reactions, primarily involving piperidine derivatives. It falls under the category of amines, specifically secondary amines, due to the presence of two nitrogen atoms in its structure. The compound is categorized as an organic compound with potential applications in pharmaceuticals and materials science.
The synthesis of (4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine typically involves the following steps:
The reaction proceeds through a mechanism that involves:
The molecular structure of (4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine can be described as follows:
| Property | Value |
|---|---|
| CAS Number | 1096884-26-2 |
| IUPAC Name | [4-[(4-methoxypiperidin-1-yl)methyl]phenyl]methanamine |
| InChI | InChI=1S/C14H22N2O/c1-17... |
| InChI Key | UEOBDBZCUXFHSY-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCN(CC1)CC2=CC=C(C=C2)CN |
(4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to ensure optimal yields and selectivity.
The mechanism of action for (4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine is primarily related to its interactions with biological receptors or enzymes. The methoxypiperidine moiety may engage with various targets, potentially modulating their activity depending on the context of its application.
The physical properties include:
Key chemical properties are:
The stability and reactivity under various conditions (e.g., light, moisture) should be considered when handling this compound.
(4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine has several notable applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.: